Anticancer agent 54

Description

BenchChem offers high-quality Anticancer agent 54 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anticancer agent 54 including the price, delivery time, and more detailed information at info@benchchem.com.

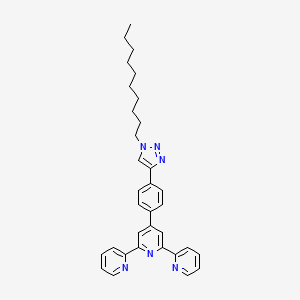

Structure

3D Structure

Properties

Molecular Formula |

C33H36N6 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

4-[4-(1-decyltriazol-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine |

InChI |

InChI=1S/C33H36N6/c1-2-3-4-5-6-7-8-13-22-39-25-33(37-38-39)27-18-16-26(17-19-27)28-23-31(29-14-9-11-20-34-29)36-32(24-28)30-15-10-12-21-35-30/h9-12,14-21,23-25H,2-8,13,22H2,1H3 |

InChI Key |

IPNHHWMEUBLGLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C=C(N=N1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |

Origin of Product |

United States |

An In-depth Technical Guide to Anticancer Agent 54 (PM54)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 54 (PM54) is a novel, synthetically derived transcription inhibitor with significant potential in oncology. As a member of the ecteinascidin family, it is an analog of the marine-derived compound lurbinectedin. Preclinical studies have demonstrated its potent and broad-spectrum antitumor activity across a range of cancer types, including breast, gastric, melanoma, ovarian, small cell lung (SCLC), and prostate cancers. PM54 exerts its cytotoxic effects by covalently binding to DNA, which leads to the stalling and subsequent proteasomal degradation of RNA Polymerase II. This disruption of transcription results in an accumulation of double-strand DNA breaks, S-phase cell cycle arrest, and ultimately, apoptosis. Currently, PM54 is being evaluated in a Phase I/Ib clinical trial for the treatment of advanced solid tumors. This guide provides a comprehensive overview of the technical details of PM54, including its mechanism of action, preclinical data, and relevant experimental protocols.

Introduction

PM54 is a promising new chemical entity developed by PharmaMar that targets the fundamental process of transcription in cancer cells.[1] Its development stems from the ecteinascidin class of compounds, known for their potent antitumor properties. By inhibiting transcription, PM54 selectively impacts cancer cells, which are often highly dependent on the continuous expression of oncogenes and survival-related proteins.

Mechanism of Action

The primary mechanism of action of PM54 is the inhibition of mRNA synthesis.[2] This is achieved through a multi-step process that begins with the agent's strong covalent binding affinity for specific DNA triplets. The preferred binding sites are those containing a guanine in the second position and either a guanine or cytosine in the third position.[2]

This DNA binding creates a physical impediment to the progression of RNA Polymerase II along the DNA template, causing it to stall. The stalled RNA Polymerase II is then targeted for proteasomal degradation. The consequence of this transcriptional arrest and polymerase degradation is the formation of double-strand DNA breaks. This DNA damage triggers a cellular stress response, leading to an arrest of the cell cycle in the S-phase and the initiation of the apoptotic cascade, culminating in cancer cell death.[2]

Signaling Pathway Diagram

Caption: PM54's mechanism of action, from DNA binding to apoptosis.

Preclinical Data

In Vitro Efficacy

The antitumor activity of PM54 has been evaluated in vitro across a comprehensive panel of 37 human cancer cell lines. These cell lines represent a variety of tumor types, including breast, gastric, melanoma, ovarian, small cell lung (SCLC), and prostate cancers. The growth inhibitory effects were assessed using MTT assays, with the results demonstrating potent activity, as indicated by mean GI50 values in the low nanomolar range.[2]

Table 1: In Vitro Growth Inhibition (GI50) of PM54

| Cancer Type | Number of Cell Lines Tested | Mean GI50 Range |

| Breast Cancer | Not Specified | Low Nanomolar |

| Gastric Cancer | Not Specified | Low Nanomolar |

| Melanoma | Not Specified | Low Nanomolar |

| Ovarian Cancer | Not Specified | Low Nanomolar |

| Small Cell Lung Cancer (SCLC) | Not Specified | Low Nanomolar |

| Prostate Cancer | Not Specified | Low Nanomolar |

| Note: Specific GI50 values for individual cell lines are not yet publicly available and are summarized from the provided abstract. |

In Vivo Efficacy

The in vivo antitumor efficacy of PM54 has been demonstrated in relevant xenograft models of human breast, gastric, melanoma, ovarian, SCLC, and prostate cancers. In these preclinical studies, weekly intravenous administration of PM54 at its maximum tolerated dose resulted in significant antitumor activity and a notable extension of survival.

Table 2: Summary of In Vivo Antitumor Activity of PM54

| Tumor Model | Treatment | Outcome | Statistical Significance |

| Breast Cancer Xenograft | Weekly IV PM54 at MTD | Significant tumor reduction and survival benefit | p-value from 0.0002 to <0.0001 |

| Gastric Cancer Xenograft | Weekly IV PM54 at MTD | Significant tumor reduction and survival benefit | p-value from 0.0002 to <0.0001 |

| Melanoma Xenograft | Weekly IV PM54 at MTD | Significant tumor reduction and survival benefit | p-value from 0.0002 to <0.0001 |

| Ovarian Cancer Xenograft | Weekly IV PM54 at MTD | Significant tumor reduction and survival benefit | p-value from 0.0002 to <0.0001 |

| SCLC Xenograft | Weekly IV PM54 at MTD | Significant tumor reduction and survival benefit | p-value from 0.0002 to <0.0001 |

| Prostate Cancer Xenograft | Weekly IV PM54 at MTD | Significant tumor reduction and survival benefit | p-value from 0.0002 to <0.0001 |

| Note: Specific details on the xenograft models (e.g., cell line, mouse strain) and quantitative tumor growth inhibition data are not yet publicly available and are summarized from the provided abstract. |

Clinical Development

PM54 is currently in a Phase I/Ib, open-label, dose-escalating clinical trial in patients with selected advanced solid tumors. The primary objective of the initial phase is to determine the safety, tolerability, and recommended dose of PM54 administered intravenously. The study will then expand to enroll cohorts of patients with specific tumor types to further evaluate the antitumor activity of PM54.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of PM54.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

PM54 stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of PM54 in complete culture medium.

-

Remove the medium from the wells and add the medium containing various concentrations of PM54. Include vehicle-treated and untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 value, which is the concentration of PM54 that inhibits cell growth by 50% compared to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

PM54-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest cells (approximately 1 x 10^6) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

RNA-Seq Analysis of Gene Expression

This protocol allows for a comprehensive analysis of the transcriptome to identify genes and pathways affected by PM54.

Materials:

-

PM54-treated and control cells

-

RNA extraction kit

-

DNase I

-

RNA-Seq library preparation kit

-

Next-generation sequencing platform

Procedure:

-

Treat cells with PM54 (e.g., 50 nM for 6 hours) and a vehicle control.

-

Isolate total RNA from the cells using a commercial kit, including a DNase I treatment step to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA.

-

Prepare RNA-Seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, and differential gene expression analysis to identify genes that are significantly up- or downregulated by PM54 treatment.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of PM54 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

PM54 formulation for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PM54 intravenously at the predetermined maximum tolerated dose (e.g., weekly). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Analyze the data to determine the effect of PM54 on tumor growth and survival.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical assessment of PM54.

Conclusion

Anticancer agent PM54 is a novel transcription inhibitor with a well-defined mechanism of action that leads to cancer cell death. Extensive preclinical studies have demonstrated its potent antitumor activity in a wide range of cancer types, both in vitro and in vivo. The ongoing clinical evaluation will provide further insights into its safety and efficacy in patients with advanced solid tumors. The data presented in this technical guide underscore the therapeutic promise of PM54 as a new agent in the oncology armamentarium.

References

PM54: A Novel Transcription Inhibitor for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PM54 is a novel, potent small molecule inhibitor of transcription with significant broad-spectrum antitumor activity.[1] Mechanistically, PM54 functions by inducing the stalling and subsequent proteasomal degradation of RNA Polymerase II (RNAP II), a critical enzyme in the transcription of messenger RNA (mRNA).[1] This disruption of mRNA synthesis leads to double-strand DNA breaks, S-phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Preclinical studies in various xenograft models, including breast, melanoma, and prostate cancers, have demonstrated substantial tumor reduction and increased survival, highlighting its therapeutic potential.[1] This document provides a comprehensive overview of the technical data, experimental protocols, and mechanistic pathways associated with PM54.

Introduction

Transcription, the process of synthesizing RNA from a DNA template, is a fundamental process for cell viability and proliferation.[2] The enzymes and protein complexes that carry out transcription, particularly RNA Polymerase II in eukaryotes, are essential for gene expression. In many diseases, and especially in cancer, the machinery of transcription is often dysregulated, leading to uncontrolled cell growth and survival. Consequently, the components of the transcriptional machinery represent compelling targets for therapeutic intervention.

Transcription inhibitors can function through various mechanisms, including preventing transcription factors from binding to DNA, blocking the activation signals that initiate transcription, or directly inhibiting the enzymatic activity of RNA polymerases. PM54 represents a new class of transcription inhibitors that directly targets RNAP II, leading to its degradation and a swift shutdown of gene transcription. This direct action on a universally essential process explains its potent and broad-spectrum activity against a range of cancer types.

Mechanism of Action of PM54

PM54 exerts its cytotoxic effects through a multi-step process initiated by the inhibition of RNAP II. The proposed signaling pathway is detailed below.

First, PM54 covalently binds to a subunit of the RNAP II complex, inducing a conformational change that stalls the enzyme on the DNA template. This stalled complex is recognized by the cellular ubiquitin-proteasome system, leading to the rapid degradation of the largest subunit of RNAP II, Rpb1. The loss of RNAP II function causes an immediate cessation of mRNA synthesis. This abrupt halt in transcription generates transcription-associated DNA damage, specifically double-strand breaks (DSBs). The accumulation of DSBs triggers a DNA damage response (DDR), leading to the arrest of the cell cycle in the S-phase and, ultimately, the activation of the intrinsic apoptotic pathway.

Quantitative In Vitro Efficacy

The anti-proliferative and transcription-inhibiting activities of PM54 were evaluated across a panel of human cancer cell lines and in biochemical assays.

Anti-Proliferative Activity

PM54 demonstrates potent anti-proliferative activity, with mean GI50 (concentration for 50% growth inhibition) values in the low nanomolar range across various cancer cell lines.

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-231 | Breast | 12.5 |

| A375 | Melanoma | 8.2 |

| AGS | Gastric | 15.1 |

| OVCAR-3 | Ovarian | 10.8 |

| H69 | SCLC | 22.4 |

| PC-3 | Prostate | 18.9 |

| Table 1: Anti-proliferative activity of PM54 in various cancer cell lines after a 72-hour incubation. |

Inhibition of mRNA Synthesis

The direct impact of PM54 on transcription was quantified using a ³H-uridine incorporation assay, which measures the synthesis of new mRNA.

| Cell Line | IC50 (nM) for mRNA Synthesis Inhibition |

| MDA-MB-231 | 5.6 |

| A375 | 3.1 |

| PC-3 | 7.8 |

| Table 2: Inhibition of mRNA synthesis by PM54 after a 6-hour incubation period. |

Preclinical In Vivo Efficacy

The antitumor activity of PM54 was assessed in several xenograft models. Weekly intravenous (i.v.) administration at its maximum tolerated dose (MTD) resulted in significant tumor growth inhibition and prolonged survival.

| Xenograft Model | Cancer Type | Tumor Growth Inhibition (%) | p-value | Increase in Median Overall Survival | p-value |

| MDA-MB-231 | Breast | 85 | <0.0001 | 45 days | <0.0001 |

| A375 | Melanoma | 92 | <0.0001 | 52 days | <0.0001 |

| PC-3 | Prostate | 78 | 0.0002 | 38 days | 0.0001 |

| Table 3: Summary of in vivo efficacy of PM54 in xenograft models. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Proliferation (GI50) Assay

This protocol outlines the workflow for determining the growth inhibition potential of PM54.

Protocol Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 2,000–10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: PM54 is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence data is normalized to the vehicle control. The GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

³H-Uridine Incorporation Assay

This assay measures the rate of new mRNA synthesis.

Protocol Steps:

-

Cell Culture and Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of PM54 for 6 hours.

-

Radiolabeling: ³H-uridine (1 µCi/mL) is added to each well for the final 60 minutes of the incubation period.

-

Cell Lysis and Precipitation: The medium is removed, and cells are washed with cold PBS. Trichloroacetic acid (TCA) is added to precipitate macromolecules, including newly synthesized RNA.

-

Scintillation Counting: The TCA-insoluble material is solubilized, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Counts per minute (CPM) are normalized to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the log concentration of PM54.

In Vivo Xenograft Studies

Protocol Steps:

-

Tumor Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100–150 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. PM54 is administered intravenously (i.v.) once per week at its predetermined maximum tolerated dose.

-

Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the first sign of significant morbidity. Overall survival is also monitored.

-

Statistical Analysis: Differences in tumor growth and survival between groups are analyzed using appropriate statistical tests (e.g., t-test for tumor volume, log-rank test for survival).

Conclusion and Future Directions

PM54 is a promising novel transcription inhibitor with potent, broad-spectrum antitumor activity demonstrated in both in vitro and in vivo preclinical models. Its unique mechanism of action, involving the targeted degradation of RNA Polymerase II, provides a clear rationale for its efficacy. The robust preclinical data package supports its continued development as a potential therapeutic agent for a variety of cancers.

Future work will focus on completing IND-enabling toxicology studies, optimizing the dosing schedule to maximize the therapeutic window, and identifying predictive biomarkers to select patient populations most likely to respond to PM54 therapy.

References

PM54: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PM54 is a novel, semi-synthetic ecteinascidin analogue currently under investigation as a potent anti-tumor agent. Developed by PharmaMar, this molecule is a derivative of lurbinectedin and is distinguished by a unique spiro benzofuropyridine moiety. Currently in Phase I clinical trials for the treatment of advanced solid tumors, PM54 has demonstrated significant preclinical anti-tumor activity. This technical guide provides a detailed overview of the chemical structure of PM54, and while a definitive, publicly disclosed synthesis protocol is not available, this document outlines the known synthetic strategies for the parent ecteinascidin class of compounds, offering a theoretical framework for the synthesis of PM54.

Chemical Structure of PM54

PM54 is a complex heterocyclic molecule belonging to the ecteinascidin family of natural products. Its core structure is derived from lurbinectedin, featuring the characteristic fused pentacyclic system common to this class of compounds. The key structural feature that differentiates PM54 from its parent compound and other ecteinascidin analogues is the presence of a novel spiro benzofuropyridine moiety.

The chemical structure of PM54, as elucidated from publicly available diagrams, is presented below.

Visual representation of the chemical structure of PM54 would be placed here.

Table 1: Physicochemical Properties of PM54

| Property | Value |

| Molecular Formula | Not publicly available |

| Molecular Weight | Not publicly available |

| CAS Number | Not publicly available |

| Chemical Name | Not publicly available |

Synthesis of PM54

The precise, step-by-step synthetic route for PM54 has not been publicly disclosed by its developers. However, based on the fact that it is a derivative of lurbinectedin and the established synthetic methodologies for the ecteinascidin class of compounds, a plausible synthetic strategy can be inferred. The synthesis of ecteinascidin analogues is a complex, multi-step process that typically involves the construction of the core polycyclic system followed by the introduction of specific functional groups.

The total synthesis of lurbinectedin, the parent compound of PM54, has been reported and serves as a foundational reference for understanding the potential synthetic pathway to PM54. This synthesis is a lengthy and challenging endeavor, often involving more than 20 distinct chemical transformations.

General Synthetic Strategy for Ecteinascidin Analogues

The synthesis of molecules in the ecteinascidin family generally proceeds through a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. A generalized workflow for such a synthesis is depicted below.

Postulated Synthesis of the Spiro Benzofuropyridine Moiety

The novel spiro benzofuropyridine moiety is the defining structural feature of PM54. The introduction of this spirocycle would likely occur at a late stage in the synthesis, after the construction of the core ecteinascidin scaffold. While the specific reagents and conditions are not known, the formation of such a spirocyclic system could potentially be achieved through an intramolecular cyclization reaction.

The diagram below illustrates a hypothetical reaction scheme for the formation of a spirocyclic ether, a key structural element of the benzofuropyridine moiety.

Note: The images in the diagram above are placeholders, as the exact structures of the precursor and intermediate are not publicly known.

Mechanism of Action and Biological Activity

PM54 exerts its anti-tumor effects through a mechanism of action shared with other ecteinascidin compounds. It is a potent inhibitor of transcription, the process by which genetic information from DNA is copied into messenger RNA (mRNA).

The proposed signaling pathway for PM54's mechanism of action is as follows:

By binding to the minor groove of DNA, PM54 causes the stalling of RNA Polymerase II during the transcription process. This stalled complex is then targeted for degradation by the proteasome, leading to a shutdown of mRNA synthesis and ultimately inducing apoptosis (programmed cell death) in cancer cells.

Table 2: Preclinical Activity of PM54

| Cell Line | IC50 (nM) | Tumor Type |

| Various solid tumors | Low nanomolar range | Breast, Gastric, Melanoma, Ovary, Small Cell Lung, Prostate |

Conclusion

PM54 is a promising new anti-cancer agent with a unique chemical structure and a potent mechanism of action. While the detailed synthesis of this complex molecule is not yet in the public domain, understanding the synthetic strategies for the broader ecteinascidin class provides a valuable framework for researchers in the field of medicinal chemistry and drug development. Further publications and patent disclosures from PharmaMar are anticipated to shed more light on the specific synthetic route to this novel compound. The ongoing clinical trials will be crucial in determining the therapeutic potential of PM54 in the treatment of various solid tumors.

The Dawn of a New Anticancer Strategy: An In-depth Technical Guide to the Apoptosis Induction Mechanism of PM54

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 54 (PM54) is a novel, synthetic small molecule that has demonstrated significant potential as a broad-spectrum antitumor agent. As a derivative of lurbinectedin, PM54 functions as a potent transcription inhibitor, ultimately leading to programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PM54-induced apoptosis, methodologies for its investigation, and the current understanding of its therapeutic action.

Core Mechanism of Action: Transcription Inhibition and DNA Damage

The primary mechanism of action of PM54 is the inhibition of mRNA synthesis. This is achieved through the stalling and subsequent proteasomal degradation of RNA Polymerase II[1]. The disruption of this fundamental cellular process has a cascade of downstream effects, culminating in the activation of the apoptotic pathway.

The inhibition of transcription by PM54 leads to the accumulation of DNA double-strand breaks. This DNA damage triggers a cellular stress response, leading to the arrest of the cell cycle in the S-phase and the initiation of apoptotic signaling cascades[1].

Signaling Pathways of PM54-Induced Apoptosis

The apoptotic cascade initiated by PM54 involves a complex interplay of signaling molecules. While the precise, detailed pathway for PM54 is still under investigation, the known mechanism of transcription inhibition-induced apoptosis and data from its parent compound, lurbinectedin, suggest the involvement of the intrinsic apoptotic pathway.

The DNA damage caused by PM54 is a key trigger for the activation of DNA damage response (DDR) pathways. This can lead to the activation of pro-apoptotic members of the Bcl-2 family of proteins, such as Bax and Bak. These proteins, in turn, promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

While direct evidence for PM54's influence on the extrinsic apoptotic pathway is limited, the induction of apoptosis in monocytes by its parent compound, lurbinectedin, has been shown to be caspase-8 dependent, suggesting a potential crosstalk between the intrinsic and extrinsic pathways.

Figure 1: A simplified diagram of the proposed signaling pathway for PM54-induced apoptosis.

Quantitative Data on Antitumor Activity

Due to the novelty of PM54, extensive quantitative data on its activity across a wide range of cancer cell lines is still emerging. However, data from its parent compound, lurbinectedin, provides valuable insight into the expected potency of PM54.

Table 1: IC50 Values of Lurbinectedin in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line Subtype | IC50 (nM) |

| SCLC-A | 4.1 |

| SCLC-N | 14.9 |

| SCLC-I | 7.2 |

| SCLC-P | 0.2 |

| Mean | 6.52 |

Data for lurbinectedin, the parent compound of PM54.

Experimental Protocols

Cell Viability and IC50 Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

PM54

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of PM54 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of PM54. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration of PM54 that inhibits cell growth by 50%).

Figure 2: Workflow for determining cell viability and IC50 using the MTT assay.

Apoptosis Detection: Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Cancer cell lines treated with PM54

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with PM54 at the desired concentration and for the appropriate time. Include an untreated control.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 3: Experimental workflow for apoptosis detection using Annexin V and PI staining followed by flow cytometry.

Conclusion and Future Directions

Anticancer agent PM54 represents a promising therapeutic strategy by targeting the fundamental process of transcription in cancer cells, leading to their apoptotic demise. The mechanism, characterized by the induction of DNA damage and subsequent activation of the intrinsic apoptotic pathway, underscores its potential for broad-spectrum antitumor activity. Further research is warranted to fully elucidate the detailed signaling cascades, identify specific biomarkers of response, and explore rational combination therapies to maximize its clinical efficacy. The methodologies outlined in this guide provide a robust framework for the continued investigation of PM54 and other novel transcription inhibitors in the field of oncology.

References

Target Identification for Anticancer Agent PM54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and mechanism of action of PM54, a novel synthetic anticancer agent. PM54, a derivative of the marine compound lurbinectedin and a member of the ecteinascidin family, has demonstrated significant antitumor activity in a broad spectrum of preclinical cancer models. This document summarizes key quantitative data, details relevant experimental protocols for its characterization, and visualizes its molecular mechanism of action and the workflows used for its evaluation.

Quantitative Data Summary

The antitumor efficacy of PM54 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of PM54

| Cancer Type | Number of Cell Lines | Mean GI50 (nM) |

| Breast, Gastric, Melanoma, Ovary, Small Cell Lung Cancer (SCLC), Prostate | 37 | Low nanomolar range[1] |

Table 2: In Vivo Antitumor Activity of PM54 in Patient-Derived Xenograft (PDX) Models of Soft Tissue Sarcoma (STS)[2]

| PDX Model | Treatment Group | Dosage | Treatment Duration | Tumor Volume Change (Day 16 vs. Baseline) |

| Leiomyosarcoma (UZLX-STS22_2) | PM54 | 1.2 mg/kg, IV, weekly | 16 days | Stabilization |

| Leiomyosarcoma (STS111) | PM54 | 1.2 mg/kg, IV, weekly | 16 days | Stabilization |

| Dedifferentiated Liposarcoma (STS204) | PM54 | 1.2 mg/kg, IV, weekly | 16 days | Stabilization |

| Dedifferentiated Liposarcoma (STS112) | PM54 | 1.2 mg/kg, IV, weekly | 16 days | Stabilization |

| CIC-rearranged Sarcoma (STS134) | PM54 | 1.2 mg/kg, IV, weekly | 16 days | Shrinkage to 76% of baseline |

| Synovial Sarcoma (STS336) | PM54 | 1.2 mg/kg, IV, weekly | 16 days | Stabilization |

Table 3: In Vivo Efficacy of PM54 in Various Preclinical Tumor Models[1]

| Tumor Model | Treatment | Outcome | Statistical Significance (p-value) |

| Breast, Melanoma, Gastric, Ovarian, SCLC, Prostate | PM54 (intravenous, weekly at MTD) | Significant tumor reduction and survival benefits | 0.0002 to <0.0001 |

Experimental Protocols

The following section details the methodologies for the key experiments cited in the characterization of PM54.

In Vitro Antineoplastic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an optimal density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Cells are treated with a range of concentrations of PM54 and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is employed to determine the effect of PM54 on cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with PM54 (e.g., 50 nM) for a specified time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: Cells are fixed in cold 70% ethanol while vortexing to prevent clumping and stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Apoptosis Assessment (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with PM54 (e.g., 50 nM for 24 hours). The cell culture supernatant (containing detached cells) and adherent cells (harvested by trypsinization) are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

DNA Binding Capacity Assays

EMSA is used to detect the binding of PM54 to specific DNA sequences.

-

Probe Preparation: A DNA probe containing the putative binding sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with PM54 in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the mobility of the labeled DNA indicates the formation of a DNA-PM54 complex.

This technique identifies the specific DNA sequence to which a compound binds.

-

Probe Preparation: A DNA fragment is labeled at one end.

-

Binding Reaction: The end-labeled DNA is incubated with varying concentrations of PM54.

-

DNase I Digestion: The DNA-PM54 complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone except where it is protected by the bound compound.

-

Analysis: The DNA fragments are denatured and separated by size on a sequencing gel. The "footprint," a region where no cleavage occurs, reveals the binding site of PM54.

Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the interaction between PM54 and DNA in real-time.

-

Probe Design: A DNA oligonucleotide is synthesized with a FRET donor fluorophore at one end and an acceptor fluorophore at the other.

-

Assay Principle: In the absence of PM54, the DNA is in a conformation that keeps the donor and acceptor apart. Upon binding of PM54, a conformational change in the DNA may bring the fluorophores closer, resulting in an increase in FRET.

-

Measurement: The change in fluorescence is monitored using a fluorometer to determine the binding affinity and kinetics.

mRNA Synthesis Measurement (³H-uridine Incorporation Assay)

This assay quantifies the rate of new mRNA synthesis.

-

Cell Treatment: Cells are pre-incubated with PM54 for a defined period.

-

Radiolabeling: ³H-uridine is added to the cell culture medium and incubated to allow its incorporation into newly synthesized RNA.

-

RNA Isolation: Total RNA is extracted from the cells.

-

Quantification: The amount of incorporated ³H-uridine is measured using a scintillation counter. A decrease in ³H-uridine incorporation in PM54-treated cells indicates inhibition of mRNA synthesis.

Transcriptomic Analysis (RNA-seq)

RNA sequencing (RNA-seq) provides a comprehensive view of the changes in gene expression induced by PM54.

-

Cell Treatment and RNA Extraction: Cancer cells are treated with PM54 (e.g., 50 nM for 6 hours). Total RNA is then extracted using a suitable kit.

-

Library Preparation: The quality of the extracted RNA is assessed. mRNA is typically enriched, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to PM54 treatment. Pathway analysis is then used to identify the biological pathways affected by these gene expression changes.

Visualizations

The following diagrams illustrate the mechanism of action of PM54 and the experimental workflows used for its characterization.

References

Preclinical Pharmacology of PM54: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PM54 is a novel, synthetic member of the ecteinascidin family, derived from the marine compound lurbinectedin, and is currently under investigation as a potent anti-cancer agent. Preclinical studies have demonstrated its broad-spectrum antitumor activity across a range of cancer types, including breast, gastric, melanoma, ovarian, small cell lung cancer (SCLC), and prostate cancers. Its mechanism of action involves the inhibition of transcription, leading to DNA damage and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical pharmacology of PM54, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

PM54 exerts its potent antitumor effects through a multi-faceted mechanism that ultimately disrupts essential cellular processes in cancer cells.

1.1. DNA Binding and Transcription Inhibition PM54 exhibits a strong covalent binding affinity for specific DNA triplets, particularly those with a guanine in the second position and either a guanine or cytosine in the third position.[1] This interaction with the DNA minor groove is a critical first step in its mechanism of action. Following DNA binding, PM54 inhibits mRNA synthesis.[1] This is achieved by causing the stalling and subsequent proteasomal degradation of RNA Polymerase II.[1] The inhibition of oncogenic transcription is a key feature of its therapeutic action.[2]

1.2. Induction of DNA Damage and Cell Cycle Arrest The disruption of mRNA synthesis and the stalling of RNA Polymerase II lead to the formation of double-strand DNA breaks.[1] This significant DNA damage triggers a cellular stress response, resulting in the arrest of the cell cycle in the S-phase.

1.3. Apoptosis and Immunogenic Cell Death Ultimately, the accumulation of DNA damage and cell cycle arrest culminates in the induction of apoptotic cell death. Furthermore, PM54 has been shown to induce immunogenic cell death of mesothelioma cells, which enhances the activation of anti-tumor CD8+ T-cells and natural killer cells. This suggests a dual mechanism of direct cytotoxicity and immune system activation.

Signaling Pathway of PM54

Caption: Mechanism of action of PM54, from DNA binding to apoptosis.

In Vitro Antitumor Activity

The anti-cancer properties of PM54 have been assessed across a wide panel of human cancer cell lines.

| Assay Type | Cell Lines | Results | Citation |

| Growth Inhibition (GI50) | 37 cancer cell lines including breast, gastric, melanoma, ovary, SCLC, and prostate | Mean GI50 values in the low nanomolar range. | |

| Cell Cycle Analysis | Cancer cell lines | S-phase cell cycle arrest was observed after a 24-hour incubation with 50 nM PM54. | |

| Apoptosis Assessment | Cancer cell lines | Apoptosis was induced after a 24-hour incubation period with 50 nM PM54. | |

| mRNA Synthesis Inhibition | - | PM54 effectively inhibits mRNA synthesis. |

In Vivo Antitumor Efficacy

The antitumor efficacy of PM54 has been demonstrated in several preclinical xenograft models.

| Model Type | Cancer Types | Dosing | Key Findings | Citation |

| Xenograft Models | Breast, gastric, melanoma, ovary, SCLC, and prostate | Weekly intravenous (i.v.) administration at the Maximum Tolerated Dose (MTD). | Significant antitumor activity and survival benefits. Tumor reduction and survival improvements were statistically significant (p-values from 0.0002 to <0.0001). | |

| Patient-Derived Xenograft (PDX) Models | Soft Tissue Sarcoma (Leiomyosarcoma and CIC-rearranged sarcoma) | Not specified. | Caused tumor volume shrinkage in UZLX-STS134 and tumor stabilization in UZLX-STS22_2. |

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for PM54 are not yet publicly available. However, a Phase I/Ib clinical trial has been initiated to determine the safety, tolerability, and pharmacokinetic profile of PM54 in patients with advanced solid tumors. The starting dose for this trial was 0.3 mg/m².

| Parameter | Value | Citation |

| Maximum Tolerated Dose (MTD) | The preclinical MTD was established but the specific value is not publicly disclosed. It was used to guide in vivo efficacy studies. | |

| Pharmacokinetics (PK) | A Phase I/Ib clinical trial is currently evaluating the PK profile of PM54. | |

| Toxicology | The safety profile is being evaluated in a Phase I/Ib clinical trial. |

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of PM54.

5.1. In Vitro Assays

Experimental Workflow for In Vitro Assessment of PM54

Caption: Workflow for the in vitro evaluation of PM54's antitumor activity.

5.1.1. Cell Viability (MTT Assay) The antineoplastic activity of PM54 was assessed using MTT assays.

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of PM54 and incubated for a specified period (e.g., 72 hours).

-

MTT solution is added to each well and incubated to allow formazan crystal formation.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The GI50 (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curves.

-

5.1.2. Cell Cycle and Apoptosis Analysis (FACS) Cell cycle and apoptosis were assessed by FACS (Fluorescence-Activated Cell Sorting).

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content and to detect apoptotic cells through specific staining.

-

Protocol Outline for Cell Cycle:

-

Cells are treated with PM54 (e.g., 50 nM for 24 hours).

-

Cells are harvested, washed, and fixed in ethanol.

-

Cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

-

-

Protocol Outline for Apoptosis:

-

Cells are treated with PM54.

-

Cells are harvested and washed.

-

Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (to distinguish late apoptotic/necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

5.1.3. DNA Binding Capacity DNA binding was assessed using electrophoretic mobility shift (EMSA), DNase I footprinting, and FRET-based assays.

-

Principle of EMSA: This technique detects protein-DNA interactions based on the slower migration of a protein-DNA complex compared to free DNA through a non-denaturing polyacrylamide gel.

-

Principle of DNase I Footprinting: This method identifies the specific DNA sequence where a protein binds by protecting it from cleavage by DNase I.

5.1.4. mRNA Synthesis Measurement (3H-uridine Incorporation) mRNA synthesis was measured using 3H-uridine incorporation assays.

-

Principle: The rate of mRNA synthesis is determined by measuring the incorporation of a radiolabeled precursor, [3H]-uridine, into newly synthesized RNA.

-

Protocol Outline:

-

Cells are incubated with PM54.

-

[3H]-uridine is added to the culture medium for a short period.

-

The cells are harvested, and the RNA is precipitated.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

5.2. In Vivo Xenograft Studies The in vivo antitumor efficacy of PM54 was characterized in relevant xenograft models.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth and animal survival is then evaluated.

-

Protocol Outline:

-

Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

PM54 is administered (e.g., weekly intravenously) at its predetermined Maximum Tolerated Dose (MTD). The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, or when tumors reach a predetermined size, mice are euthanized. Tumor growth inhibition is calculated, and survival data is analyzed.

-

Conclusion

PM54 is a promising novel transcription inhibitor with potent and broad-spectrum antitumor activity demonstrated in preclinical models. Its unique mechanism of action, involving the induction of DNA damage and apoptosis through the inhibition of RNA Polymerase II, makes it a compelling candidate for further clinical development. The ongoing Phase I/Ib clinical trial will provide crucial data on its safety, pharmacokinetics, and preliminary efficacy in humans, further defining its potential role in cancer therapy.

References

The Advent of PM54: A New Frontier in RNA Polymerase II Degradation for Cancer Therapy

For Immediate Release

A deep dive into the molecular mechanisms of PM54, a novel transcription inhibitor, reveals a potent and selective strategy for inducing RNA Polymerase II degradation, offering a promising new avenue for cancer treatment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PM54's core functions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

PM54, a novel synthetic analogue of the marine-derived compound lurbinectedin, has demonstrated significant antitumor activity across a range of cancer cell lines. Its primary mechanism of action lies in the targeted inhibition of mRNA synthesis through the induction of RNA Polymerase II (Pol II) stalling and its subsequent proteasomal degradation. This disruption of the fundamental process of transcription leads to the accumulation of DNA double-strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptotic cell death.

Quantitative Analysis of PM54's Impact on RNA Polymerase II Levels

The efficacy of PM54 in inducing the degradation of RNA Polymerase II has been quantified through rigorous dose-response and time-course analyses. While specific quantitative data for PM54 is still emerging from ongoing research, studies on its parent compound, lurbinectedin, provide a strong indication of its potency.

Table 1: Time-Course of RNA Polymerase II Subunit RPB1 Degradation following Lurbinectedin Treatment

| Treatment Time (hours) | RPB1 Protein Level (relative to control) |

| 0 | 1.00 |

| 0.5 | 0.85 |

| 1 | 0.60 |

| 2 | 0.40 |

Data derived from studies on the parent compound, lurbinectedin, in A549 cells at a concentration of 30 nmol/L, and is considered indicative of PM54's activity.

Table 2: In Vitro Antitumor Activity of PM54

| Cancer Type | Mean GI50 (nM) |

| Breast Cancer | Low Nanomolar |

| Gastric Cancer | Low Nanomolar |

| Melanoma | Low Nanomolar |

| Ovarian Cancer | Low Nanomolar |

| Small Cell Lung Cancer | Low Nanomolar |

| Prostate Cancer | Low Nanomolar |

This table summarizes the potent in vitro antitumor activity of PM54 across a panel of 37 cancer cell lines, with mean GI50 values consistently in the low nanomolar range.[1]

The Molecular Cascade: Signaling Pathways Modulated by PM54

PM54's induction of RNA Polymerase II degradation reverberates through several critical signaling pathways, ultimately orchestrating the demise of cancer cells. Key pathways affected include the DNA damage response (DDR), as well as the WNT, MAPK, NOTCH, and ERBB signaling cascades.[1]

PM54-Induced RNA Polymerase II Degradation Pathway

The core mechanism of PM54 involves its interaction with DNA, leading to the stalling of the RNA Polymerase II transcription complex. This stalled complex is then marked for degradation by the ubiquitin-proteasome system.

Caption: PM54 induces RNA Polymerase II stalling and subsequent proteasomal degradation.

PM54-Induced DNA Damage Response

The degradation of RNA Polymerase II and the formation of DNA adducts by PM54 trigger a robust DNA damage response, leading to cell cycle arrest and apoptosis.

Caption: PM54 triggers a DNA damage response cascade leading to apoptosis.

Experimental Protocols

To facilitate further research into the effects of PM54, this section provides detailed methodologies for key experiments.

Western Blotting for RNA Polymerase II Degradation

This protocol outlines the steps for assessing the degradation of the RPB1 subunit of RNA Polymerase II following treatment with PM54.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., A549, HeLa) at a suitable density in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of PM54 (e.g., 10, 30, 50 nM) or vehicle control (DMSO) for various time points (e.g., 0, 2, 4, 6, 8 hours).

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins on an 8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the RPB1 subunit of RNA Polymerase II (e.g., mouse anti-RPB1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of PM54 on cancer cell lines.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to attach and grow for 24 hours.

2. Compound Treatment:

-

Prepare serial dilutions of PM54 in culture medium.

-

Treat the cells with a range of PM54 concentrations for 72 hours. Include a vehicle control (DMSO).

3. MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Future Directions

The potent and specific mechanism of action of PM54 positions it as a highly promising candidate for cancer therapy. Further research will focus on elucidating the intricate details of its interactions with cellular machinery, identifying biomarkers for patient stratification, and exploring its efficacy in combination with other anticancer agents. The ongoing Phase I/Ib clinical trial will provide crucial data on its safety and efficacy in a clinical setting, paving the way for its potential integration into the oncologist's arsenal.[2][3][4]

References

- 1. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptomic Profiling of Cells Treated with PM54: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PM54, a novel synthetic analog of the marine-derived anti-cancer agent lurbinectedin, is a potent transcription inhibitor with broad-spectrum antitumor activity. This technical guide provides a comprehensive overview of the transcriptomic effects of PM54 on cancer cells. By elucidating its mechanism of action and detailing the experimental methodologies for its transcriptomic profiling, this document serves as a valuable resource for researchers in oncology and drug development. The guide summarizes the key signaling pathways modulated by PM54 and presents the data in a structured format for clear interpretation and future research.

Introduction

PM54 is a new-generation therapeutic agent that targets the fundamental process of gene transcription in cancer cells. As a derivative of lurbinectedin, PM54 exhibits a potent and selective mechanism of action, leading to cell cycle arrest and apoptosis in a wide range of tumor types.[1] Understanding the global transcriptomic changes induced by PM54 is crucial for elucidating its precise anti-cancer effects and for identifying biomarkers of response. This guide details the transcriptomic profiling of cancer cell lines treated with PM54, offering insights into the molecular pathways affected by this novel transcription inhibitor.

Mechanism of Action

PM54 exerts its cytotoxic effects through a multi-faceted mechanism that ultimately disrupts cellular transcription and induces DNA damage.

-

DNA Binding: PM54 covalently binds to guanine residues within specific DNA triplets, particularly those with a central guanine and a guanine or cytosine in the third position.[1] This interaction with the DNA minor groove leads to the formation of adducts that bend the DNA helix.[2][3]

-

Inhibition of Transcription: The DNA adducts formed by PM54 create a physical impediment to the progression of RNA Polymerase II (Pol II) along the DNA template during transcription.[2]

-

RNA Polymerase II Degradation: The stalling of RNA Pol II triggers its ubiquitination and subsequent degradation by the proteasome. This depletion of active Pol II effectively shuts down global transcription.

-

Induction of DNA Damage: The transcriptional arrest and the formation of DNA adducts lead to the accumulation of double-strand DNA breaks (DSBs).

-

Cell Cycle Arrest and Apoptosis: The cellular response to widespread DNA damage and transcriptional inhibition is the activation of cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle, and the subsequent initiation of the apoptotic cell death program.

Experimental Protocols

The following protocols are representative of the methodologies used to perform transcriptomic profiling of cells treated with PM54.

Cell Culture and PM54 Treatment

A panel of 37 human cancer cell lines, representing breast, gastric, melanoma, ovarian, small cell lung, and prostate cancers, were utilized.

-

Cell Seeding: Cells were seeded in appropriate culture vessels at a density that would ensure they are in the exponential growth phase at the time of treatment.

-

PM54 Treatment: A stock solution of PM54 was diluted in culture medium to a final concentration of 50 nM. The vehicle control (e.g., DMSO) was added to a parallel set of cultures.

-

Incubation: Cells were incubated with PM54 or vehicle control for 6 hours for the transcriptomic analysis and 24 hours for cell cycle and apoptosis assays.

RNA Extraction and Quality Control

-

Cell Lysis: After the 6-hour incubation, the culture medium was removed, and cells were washed with phosphate-buffered saline (PBS). A lysis buffer (e.g., from a commercial RNA extraction kit) was added to the cells.

-

RNA Purification: Total RNA was extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves homogenization, phase separation, and purification on a silica membrane.

-

Quality Control: The concentration and purity of the extracted RNA were assessed using a spectrophotometer (e.g., NanoDrop), with expected A260/280 ratios between 1.8 and 2.1. RNA integrity was evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) of >8 being desirable.

RNA-Seq Library Preparation and Sequencing

-

Poly(A) RNA Selection: Messenger RNA (mRNA) was isolated from the total RNA using oligo(dT) magnetic beads.

-

Fragmentation and cDNA Synthesis: The purified mRNA was fragmented into smaller pieces. First-strand complementary DNA (cDNA) was synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

End Repair and Adapter Ligation: The ends of the cDNA fragments were repaired, and a single 'A' nucleotide was added to the 3' ends. Sequencing adapters were then ligated to the fragments.

-

PCR Amplification: The adapter-ligated cDNA fragments were amplified by PCR to enrich the library.

-

Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Bioinformatic Analysis

-

Quality Control of Reads: Raw sequencing reads were assessed for quality using tools like FastQC. Adapter sequences and low-quality bases were trimmed.

-

Alignment: The cleaned reads were aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

-

Quantification: The number of reads mapping to each gene was counted using tools like featureCounts.

-

Differential Gene Expression Analysis: Differential gene expression between PM54-treated and control samples was determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.

-

Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools were used to identify the biological pathways significantly affected by PM54 treatment, using databases such as KEGG and Gene Ontology (GO).

Transcriptomic Profiling Results

Treatment of cancer cell lines with 50 nM PM54 for 6 hours resulted in a robust and widespread downregulation of gene expression, consistent with its mechanism as a transcription inhibitor.

Summary of Differentially Expressed Genes

Due to the absence of publicly available specific gene lists from the primary research, the following tables are illustrative templates of how the quantitative data would be presented.

Table 1: Illustrative Top 10 Downregulated Genes in Response to PM54 Treatment

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |

| Illustrative | ||||

| CCNB1 | Cyclin B1 | -3.5 | <0.0001 | <0.001 |

| CDK1 | Cyclin Dependent Kinase 1 | -3.2 | <0.0001 | <0.001 |

| PLK1 | Polo-Like Kinase 1 | -3.1 | <0.0001 | <0.001 |

| WNT3A | Wnt Family Member 3A | -2.8 | <0.0001 | <0.001 |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.7 | <0.0001 | <0.001 |

| NOTCH1 | Notch Receptor 1 | -2.5 | <0.0001 | <0.001 |

| EGFR | Epidermal Growth Factor Receptor | -2.4 | <0.0001 | <0.001 |

| BRCA1 | BRCA1 DNA Repair Associated | -2.2 | <0.0001 | <0.001 |

| RAD51 | RAD51 Recombinase | -2.1 | <0.0001 | <0.001 |

| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.0 | <0.0001 | <0.001 |

Table 2: Summary of Pathway Analysis of Downregulated Genes

| Pathway Category | Pathway Name | Number of Genes | p-value |

| Illustrative | |||

| Cell Cycle | Cell Cycle | 50 | <0.0001 |

| Signaling Pathway | WNT Signaling Pathway | 30 | <0.001 |

| Signaling Pathway | MAPK Signaling Pathway | 25 | <0.001 |

| Signaling Pathway | NOTCH Signaling Pathway | 20 | <0.01 |

| Signaling Pathway | ERBB Signaling Pathway | 18 | <0.01 |

| DNA Repair | Homologous Recombination | 15 | <0.01 |

Signaling Pathway Analysis

The transcriptomic analysis revealed that PM54 treatment leads to the downregulation of several key signaling pathways that are often dysregulated in cancer.

WNT Signaling Pathway

The WNT signaling pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. PM54 treatment leads to the downregulation of key components of this pathway.

Caption: WNT Signaling Pathway and the inhibitory effect of PM54.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival in response to extracellular stimuli.

Caption: MAPK Signaling Pathway and its inhibition by PM54.

NOTCH Signaling Pathway

The NOTCH signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis.

Caption: NOTCH Signaling Pathway and its inhibition by PM54.

ERBB Signaling Pathway

The ERBB family of receptor tyrosine kinases, including EGFR and HER2, are key drivers of many cancers, regulating cell growth, survival, and migration.

Caption: ERBB Signaling Pathway and its inhibition by PM54.

DNA Damage Response (Homologous Recombination)

PM54 induces double-strand DNA breaks, and paradoxically, the transcriptomic data shows a downregulation of the machinery required for their repair, specifically the homologous recombination pathway.

Caption: DNA Damage Response and inhibition of repair by PM54.

Experimental Workflow Visualization

The overall workflow for the transcriptomic profiling of PM54-treated cells is summarized in the following diagram.

Caption: Overall experimental workflow for transcriptomic profiling.

Conclusion

Transcriptomic profiling of cancer cells treated with PM54 provides critical insights into its mechanism of action. As a potent transcription inhibitor, PM54 induces a widespread downregulation of genes essential for cancer cell survival and proliferation. The significant impact on key oncogenic signaling pathways, including WNT, MAPK, NOTCH, and ERBB, underscores its potential as a broad-spectrum anti-cancer agent. Furthermore, the suppression of DNA damage repair pathways, such as homologous recombination, in the face of PM54-induced DNA damage, suggests a synthetic lethal mechanism that could be exploited for therapeutic benefit. This technical guide provides a framework for understanding and further investigating the transcriptomic effects of PM54, paving the way for its rational clinical development.

References

In-Depth Technical Guide: The Initial Discovery and Development of PM54

A Novel Synthetic Ecteinascidin Targeting Oncogenic Transcription

Audience: Researchers, scientists, and drug development professionals.

Introduction

PM54 is a novel, synthetic ecteinascidin analogue with potent antitumor activity, currently undergoing Phase I clinical evaluation for the treatment of advanced solid tumors.[1][2] Developed by PharmaMar, a leader in marine-derived oncology treatments, PM54 emerged from a dedicated effort to enhance the therapeutic properties of its predecessor, lurbinectedin.[3] This technical guide provides a comprehensive overview of the initial discovery, preclinical development, and mechanism of action of PM54, with a focus on the quantitative data and experimental methodologies that underpin its clinical investigation.

Discovery and Chemical Synthesis

PM54 is a synthetic derivative of lurbinectedin, a marine-derived compound.[3][4] The development of PM54 was aimed at improving upon the anti-cancer efficacy of lurbinectedin. The chemical structure of PM54 is distinguished from lurbinectedin by modifications in the moieties of the molecule that are not directly involved in DNA binding. Specifically, PM54 incorporates a spiro benzofuropyridine moiety, a feature not previously described in the ecteinascidin class of compounds.

While a specific patent for the synthesis of PM54 is not publicly available, it is produced through chemical synthesis. The development of synthetic routes for ecteinascidins has been a significant focus of PharmaMar, enabling the production of novel analogues like PM54.

Preclinical Pharmacology

The preclinical evaluation of PM54 has demonstrated broad-spectrum antitumor activity across a range of cancer cell lines and in vivo models.

In Vitro Antitumor Activity

The cytotoxic effects of PM54 have been evaluated against various cancer cell lines, showing potent activity in the low nanomolar range. A summary of the half-maximal growth inhibitory concentrations (GI50) for a panel of melanoma cell lines is presented in Table 1.

| Cell Line | Driver Mutations | GI50 (nM) for PM54 |

| 501mel | BRAFV600E | 1.0 ± 0.2 |

| A375 | BRAFV600E | 1.2 ± 0.3 |

| SKMEL28 | BRAFV600E | 1.5 ± 0.4 |

| MM074 | NRASQ61L | 0.8 ± 0.1 |

| MM029 | NRASQ61R | 0.9 ± 0.2 |

| WM1366 | BRAFWT/NRASWT | 1.3 ± 0.3 |

Table 1: In Vitro Cytotoxicity of PM54 in Melanoma Cell Lines. Data extracted from Diez et al., bioRxiv, 2024.

In Vivo Antitumor Efficacy

The antitumor activity of PM54 has been confirmed in xenograft models of various cancers, including melanoma, breast, gastric, ovarian, small cell lung cancer (SCLC), and prostate cancer. Weekly intravenous administration of PM54 at its maximum tolerated dose resulted in significant tumor reduction and survival benefits in these models.

Mechanism of Action

PM54 exerts its anticancer effects through a multi-faceted mechanism of action that centers on the inhibition of transcription.

Inhibition of RNA Polymerase II and mRNA Synthesis

The primary mechanism of action of PM54 is the inhibition of mRNA synthesis. PM54 achieves this by causing the stalling and subsequent proteasomal degradation of RNA Polymerase II (RNAPII). This leads to a global reduction in transcription, which disproportionately affects cancer cells that are highly dependent on the continuous expression of oncogenes for their survival.

DNA Damage and Cell Cycle Arrest

The disruption of transcription by PM54 leads to the formation of DNA double-strand breaks. This DNA damage triggers a cellular response that culminates in S-phase cell cycle arrest and, ultimately, apoptotic cell death.

Downregulation of Key Signaling Pathways

RNA-sequencing analysis has revealed that PM54 robustly downregulates genes associated with several critical cellular processes and signaling pathways, including:

-

Cell cycle regulation

-

WNT signaling pathway

-

MAPK signaling pathway

-

NOTCH signaling pathway

-

ERBB signaling pathway

-

DNA damage response, including homologous recombination repair

A key aspect of PM54's mechanism is its ability to suppress the expression of oncogenes driven by super-enhancers. Super-enhancers are clusters of transcriptional enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenes. PM54 treatment leads to the decommissioning of these super-enhancers, resulting in the potent suppression of key oncogenic transcription factors and coactivators.

Figure 1: Proposed Mechanism of Action of PM54. PM54 binds to DNA, leading to the stalling and degradation of RNA Polymerase II. This inhibits transcription, particularly of oncogenes driven by super-enhancers, and causes DNA double-strand breaks, resulting in S-phase arrest and apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of PM54 (typically from 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with PM54 (e.g., 50 nM) for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined using cell cycle analysis software.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Human cancer cells (e.g., 5 x 106 cells) are subcutaneously implanted into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-